Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate
Description
Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS: 1251015-71-0) is a bicyclic heterocyclic compound featuring a pyridazine core fused with a piperidine ring. The tert-butyl carbamate group at the 6-position acts as a protective group, enhancing stability during synthetic processes. The chlorine atom at the 3-position serves as a reactive site for further functionalization, making this compound a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules . Its molecular formula is C₁₂H₁₆ClN₃O₂, with a molecular weight of 269.73 g/mol.
Properties
IUPAC Name |
tert-butyl 3-chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-10(13)15-14-9/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJQXSBRQFKNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN=C(C=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858577 | |
| Record name | tert-Butyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251015-71-0 | |
| Record name | tert-Butyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by chlorination and esterification to introduce the tert-butyl ester group. The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It serves as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between the target compound and analogous derivatives:
Key Observations:
- Heterocycle Core: Pyridazine (target) vs. pyrimidine (others). Pyridazines exhibit distinct electronic properties due to two adjacent nitrogen atoms, influencing reactivity and binding affinity in biological systems.
- Substituent Position: Chlorine at position 3 (target) vs. positions 2 or 4 in pyrimidine analogs. Position affects substitution reactivity; 3-Cl in pyridazine may offer unique regioselectivity in further reactions.
- Ester Group: tert-butyl (target) vs. ethyl (Ethyl 3-chloro-...). The bulky tert-butyl group enhances steric protection but reduces solubility compared to smaller esters .
Physicochemical Properties
- Solubility: tert-butyl esters generally exhibit lower aqueous solubility than ethyl or methyl esters due to increased hydrophobicity.
- Stability: The tert-butyl group offers superior protection against acidic or basic conditions compared to benzyl or ethyl groups .
- Hazard Profile: Ethyl 3-chloro-... (CAS: 39715-99-6) has warnings for skin/eye irritation (H315, H319), while tert-butyl analogs may present reduced acute toxicity due to lower volatility .
Biological Activity
Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate (CAS Number: 1251015-71-0) is a synthetic compound with a molecular formula of CHClNO and a molecular weight of approximately 269.73 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure features a pyridazine core with a tert-butyl ester group and a chlorine substituent, which may influence its biological interactions and efficacy. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 269.73 g/mol |
| CAS Number | 1251015-71-0 |
| LogP | 2.361 |
| PSA (Polar Surface Area) | 55.32 Ų |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains and fungi.
- Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
- Case Study : In a related study, compounds with similar structures showed IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy for this compound as well.
Antiparasitic Activity
The compound's structural features may also confer antiparasitic properties. For instance, compounds in the same class have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.
- Activity Against Malaria : In vitro studies on related derivatives have shown promising results with IC50 values ranging from 0.617 µM to 3.297 µM against various strains of P. falciparum.
- Target Identification : Potential targets include mitochondrial enzymes such as dihydroorotate dehydrogenase, which are critical for parasite survival.
Cytotoxicity Studies
While exploring the therapeutic potential, it is crucial to assess cytotoxicity to ensure safety profiles are acceptable.
- Selectivity Index (SI) : The selectivity index is calculated as the ratio of cytotoxicity to antiparasitic activity. For example, compounds with an SI greater than 10 are considered promising candidates for further development.
- Findings : In studies involving similar compounds, SI values ranged from 6 to over 300, indicating varying degrees of safety.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Chlorine Substitution : The presence of chlorine is believed to enhance lipophilicity and potentially improve membrane permeability.
- Tert-butyl Group : This bulky group may contribute to increased stability and reduced metabolism in vivo.
Q & A
Basic: What synthetic strategies are employed for the preparation of tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate?
Answer:
Common synthetic routes involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents, followed by cyclization and Boc protection/deprotection. For example:
- Step 1: Suzuki coupling of a chlorinated pyridazine precursor with boronic acids using Pd₂(dba)₃/XPhos in n-butanol/water (85% yield observed in analogous syntheses) .
- Step 2: Cyclization under reflux with K₃PO₄ as base.
- Step 3: Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
Table 1: Representative Catalyst Systems for Coupling Reactions
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | n-BuOH/H₂O | 85 | |
| Pd(OAc)₂ | SPhos | Toluene/H₂O | 62 |
Advanced: How can researchers optimize reaction conditions to mitigate low yields in cyclization steps?
Answer:
Key optimization strategies include:
- Catalyst Screening: Pd₂(dba)₃ outperforms Pd(OAc)₂ in sterically demanding reactions due to better ligand coordination .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (THF) improve selectivity.
- Temperature Control: Gradual heating (0°C → 100°C) minimizes side reactions.
- Additives: K₃PO₄ increases basicity, accelerating oxidative addition .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl; C=O at ~155 ppm).
- HRMS: Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₈ClN₃O₂: 296.1062).
- HPLC: Assess purity (>95% required for publication) .
Advanced: How should researchers resolve discrepancies in NMR data when unexpected peaks arise?
Answer:
- Dynamic Effects: Use variable-temperature NMR to identify rotamers (e.g., Boc group rotation).
- 2D NMR (COSY/HSQC): Assign coupling networks and distinguish diastereomers.
- Repurification: Column chromatography (SiO₂, EtOAc/hexane) removes impurities causing split signals .
Basic: What safety protocols are mandated for handling this compound?
Answer:
- PPE: Nitrile gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation (LD₅₀ >500 mg/kg in rodents) .
- Spill Management: Absorb with vermiculite, dispose as hazardous waste .
Advanced: What strategies are effective for scaling up synthesis while maintaining regioselectivity?
Answer:
- Reactor Design: Jacketed reactors control exotherms during Pd-catalyzed steps.
- Dilution Effects: Maintain concentrations <0.5 M to suppress dimerization.
- Directing Groups: Chloro substituents act as meta-directors, enhancing regioselectivity in cyclization .
Basic: How is the Boc group selectively removed during downstream functionalization?
Answer:
- Deprotection: Treat with TFA/DCM (1:4 v/v) at 0°C → RT for 2 hours.
- Workup: Neutralize with saturated NaHCO₃, extract with DCM, and dry over MgSO₄ .
Advanced: What computational methods aid in predicting reactivity and stability of intermediates?
Answer:
- DFT Calculations: B3LYP/6-31G* models predict transition states for cyclization (ΔG‡ ~25 kcal/mol).
- NBO Analysis: Clarifies electron-withdrawing effects of the chloro substituent on pyridazine ring stability .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Short-Term: -20°C in amber vials under argon.
- Long-Term: Desiccate with silica gel; shelf life ≤18 months at >95% purity .
Advanced: How can researchers address solubility issues in polar aprotic solvents?
Answer:
- Co-Solvents: DMSO/THF (1:3 v/v) enhances dissolution at 60°C.
- Derivatization: Introduce PEG chains or hydroxyl groups in precursors to improve polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
